molecular formula C18H19FN2O4S B2366867 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922058-34-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2366867
CAS No.: 922058-34-2
M. Wt: 378.42
InChI Key: OMGLTNFISSVHHN-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A study by Almansour et al. (2016) focuses on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, including variants similar to the compound . These hybrids show potential for nonlinear optical (NLO) applications due to their computed hyperpolarizability properties (Almansour et al., 2016).

Pharmacological Applications

Li et al. (2019) developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines. This process creates cyclic amines with chiral tetrasubstituted C‒F stereocenters, important in medicinal chemistry (Li et al., 2019).

Enzyme Inhibition

A study by Sapegin et al. (2018) reports on [1,4]oxazepine-based primary sulfonamides that act as strong inhibitors of human carbonic anhydrases, important for therapeutic applications. The primary sulfonamide functionality in these compounds facilitates [1,4]oxazepine ring construction and acts as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).

Material Synthesis and Industrial Applications

Naganathan et al. (2015) discuss the synthesis of compounds containing the benzoxazepine core, which is crucial in various kinase inhibitors. This research includes the scalable synthesis of these compounds, highlighting their importance in the pharmaceutical industry (Naganathan et al., 2015).

Multicomponent Reaction Synthesis

Shaabani et al. (2010) describe a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This method demonstrates the compound's versatility in chemical synthesis (Shaabani et al., 2010).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-11-8-13(5-6-14(11)19)26(23,24)21-12-4-7-16-15(9-12)20-17(22)18(2,3)10-25-16/h4-9,21H,10H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGLTNFISSVHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.